Product packaging for Epidermin(Cat. No.:CAS No. 99165-17-0)

Epidermin

Cat. No.: B1255880
CAS No.: 99165-17-0
M. Wt: 2165.6 g/mol
InChI Key: CXTXHTVXPMOOSW-HUCIVYLBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Classification within Lantibiotics (Class I Bacteriocins)

Bacteriocins, which are antimicrobial peptides produced by bacteria, are categorized into classes based on their degree of post-translational modification. wikipedia.org Lantibiotics are designated as Class I bacteriocins, a group characterized by extensive modifications. oup.comwikipedia.org These peptides are notable for containing the unusual thioether amino acids lanthionine (B1674491) or methyllanthionine. wikipedia.org Epidermin is classified as a lantibiotic and, therefore, a Class I bacteriocin (B1578144). oup.comwikipedia.orgbiomedpharmajournal.org Lantibiotics are produced by a variety of Gram-positive bacteria and are known for their ability to target other Gram-positive bacteria. wikipedia.org

Within the lantibiotic class, a further subdivision exists based on structural and functional characteristics. oup.com this compound is a Type-A lantibiotic. oup.comwikipedia.orgmedchemexpress.comnih.gov Type-A lantibiotics are typically elongated, flexible, and cationic peptides. oup.comnih.gov A primary mechanism of action for Type-A lantibiotics is the formation of pores in the cell membranes of target bacteria. oup.comwikipedia.org This disruption of membrane integrity leads to the rapid killing of the bacterial cells. oup.comwikipedia.org The interaction with Lipid II, a precursor in the bacterial cell wall synthesis, is critical for the pore-forming activity of this compound. wikipedia.orgoup.com

Characteristics of Type-A Lantibiotics
CharacteristicDescriptionReference
StructureElongated, flexible, polycyclic peptides. oup.comwikipedia.org
ChargeCationic (positively charged). oup.comnih.gov
Mechanism of ActionPrimarily act by forming pores in the cytoplasmic membrane of target bacteria, often mediated by binding to Lipid II. oup.comwikipedia.orgoup.com
Molecular SizeGenerally small peptides, up to 34 residues in length. oup.com
Examples of Type-A Lantibiotics
LantibioticProducing OrganismReference
This compoundStaphylococcus epidermidis oup.commedchemexpress.com
NisinLactococcus lactis oup.comnih.gov
SubtilinBacillus subtilis oup.com
Gallidermin (B1576560)Staphylococcus gallinarum nih.govwikipedia.org

Producing Organisms: Staphylococcus epidermidis Strains

This compound is produced and secreted by the bacterium Staphylococcus epidermidis. nih.govbiomedpharmajournal.orgmedchemexpress.com Staphylococcus epidermidis is a common commensal bacterium found on human skin and is considered a key member of a healthy skin microbiota. nih.govfrontiersin.org While it plays a role in defending against pathogens, certain strains can also be associated with nosocomial infections. frontiersin.org The production of bacteriocins like this compound is one mechanism by which these bacteria can persist and compete within their host's bacterial flora. nih.gov Research has identified specific strains, such as Staphylococcus epidermidis Tue 3298, as producers of this compound. nih.gov More recent studies have continued to isolate and characterize new this compound-producing S. epidermidis strains from various human body sites, such as the oral cavity. nih.gov The genes responsible for this compound synthesis are located on plasmids within the bacterial cell. biomedpharmajournal.orgnih.gov

Historical Context of this compound Research

The study of lantibiotics has attracted significant research interest due to their unique structures and biosynthetic pathways. oup.com The ribosomal origin of peptides containing lanthionine was first proposed in the 1970s. nih.gov However, it was the sequencing of the biosynthetic gene cluster for this compound in 1988 that provided the experimental verification for this hypothesis. nih.gov This discovery was a landmark in the field, establishing that this compound was ribosomally synthesized as a prepeptide which then undergoes significant post-translational modifications to form the mature, active antibiotic. oup.comnih.govnih.gov This foundational work on this compound paved the way for the identification of the precursor genes for other well-known lantibiotics, including nisin and subtilin, shortly thereafter. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C98H141N25O23S4 B1255880 Epidermin CAS No. 99165-17-0

Properties

CAS No.

99165-17-0

Molecular Formula

C98H141N25O23S4

Molecular Weight

2165.6 g/mol

IUPAC Name

N-[1-[[6-amino-1-[[(Z)-1-[[2-[[(17Z)-4-(2-amino-2-oxoethyl)-7-benzyl-23-[(4-hydroxyphenyl)methyl]-3,6,9,15,21,24-hexaoxo-12,19-dithia-2,5,8,16,22,25-hexazabicyclo[12.6.5]pentacos-17-en-10-yl]amino]-2-oxoethyl]amino]-1-oxobut-2-en-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]-3-[[12-(4-aminobutyl)-15-[2-[(2-amino-3-methylpentanoyl)amino]propanoylamino]-9-benzyl-6-butan-2-yl-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carboxamide

InChI

InChI=1S/C98H141N25O23S4/c1-9-51(4)77(102)96(144)107-54(7)81(129)117-70-48-149-49-71(120-97(145)78(52(5)10-2)121-89(137)65(40-57-25-16-13-17-26-57)113-85(133)62(112-92(70)140)28-19-21-35-100)94(142)122-79-55(8)150-50-72(109-76(127)44-105-95(143)73-29-22-37-123(73)98(79)146)90(138)106-53(6)80(128)111-61(27-18-20-34-99)84(132)110-60(11-3)82(130)104-43-75(126)108-68-47-148-46-67-83(131)103-36-38-147-45-69(93(141)115-64(87(135)118-67)41-58-30-32-59(124)33-31-58)119-88(136)66(42-74(101)125)116-86(134)63(114-91(68)139)39-56-23-14-12-15-24-56/h11-17,23-26,30-33,36,38,51-55,61-73,77-79,124H,9-10,18-22,27-29,34-35,37,39-50,99-100,102H2,1-8H3,(H2,101,125)(H,103,131)(H,104,130)(H,105,143)(H,106,138)(H,107,144)(H,108,126)(H,109,127)(H,110,132)(H,111,128)(H,112,140)(H,113,133)(H,114,139)(H,115,141)(H,116,134)(H,117,129)(H,118,135)(H,119,136)(H,120,145)(H,121,137)(H,122,142)/b38-36-,60-11-

InChI Key

CXTXHTVXPMOOSW-HUCIVYLBSA-N

SMILES

CCC(C)C1C(=O)NC(CSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCCCN)NC(=O)C(C)NC(=O)C(C(C)CC)N)C(=O)NC3C(SCC(NC(=O)CNC(=O)C4CCCN4C3=O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(=CC)C(=O)NCC(=O)NC5CSCC6C(=O)NC=CSCC(C(=O)NC(C(=O)N6)CC7=CC=C(C=C7)O)NC(=O)C(NC(=O)C(NC5=O)CC8=CC=CC=C8)CC(=O)N)C

Isomeric SMILES

CCC(C)C1C(=O)NC(CSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCCCN)NC(=O)C(C)NC(=O)C(C(C)CC)N)C(=O)NC3C(SCC(NC(=O)CNC(=O)C4CCCN4C3=O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N/C(=C\C)/C(=O)NCC(=O)NC5CSCC6C(=O)N/C=C\SCC(C(=O)NC(C(=O)N6)CC7=CC=C(C=C7)O)NC(=O)C(NC(=O)C(NC5=O)CC8=CC=CC=C8)CC(=O)N)C

Canonical SMILES

CCC(C)C1C(=O)NC(CSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCCCN)NC(=O)C(C)NC(=O)C(C(C)CC)N)C(=O)NC3C(SCC(NC(=O)CNC(=O)C4CCCN4C3=O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(=CC)C(=O)NCC(=O)NC5CSCC6C(=O)NC=CSCC(C(=O)NC(C(=O)N6)CC7=CC=C(C=C7)O)NC(=O)C(NC(=O)C(NC5=O)CC8=CC=CC=C8)CC(=O)N)C

Synonyms

epidermin

Origin of Product

United States

Genetic Architecture and Regulation of Epidermin Biosynthesis

Epidermin Biosynthetic Gene Cluster Organization (epiABCD, epiQP)

The genes essential for this compound biosynthesis and its regulation are organized into distinct operons, notably epiABCD and epiQP wikipedia.orgfishersci.caatamanchemicals.comembrapa.br. These operons are found within a 54-kilobase (kb) plasmid, designated pTü32, in Staphylococcus epidermidis Tü3298 wikipedia.orgfishersci.caatamanchemicals.comembrapa.brwikipedia.orgtandfonline.combiorxiv.orgugr.eschemicalbook.comnih.gov. The epiA gene, which encodes the precursor peptide, is cotranscribed with epiB, epiC, and epiD, forming a single operon fishersci.cawikipedia.orgugr.es. Conversely, epiP and epiQ are situated downstream of the epiABCD cluster but are oriented in the reverse direction wikipedia.orgecostore.comnih.gov.

A specific 14-kb DNA fragment from plasmid pTü32, encompassing the epiA, epiB, epiC, epiD, epiQ, and epiP genes (referred to as pTepi14), has been demonstrated to be sufficient for low-level this compound production when introduced into the heterologous host Staphylococcus carnosus TM300 wikipedia.org. Beyond the core biosynthetic genes, a DNA region containing the epiFEG genes, located upstream of epiA, plays a crucial role in mediating immunity to this compound and enhancing its production fishersci.caatamanchemicals.com. These epiFEG genes are believed to form an operon and exhibit sequence similarities to components of ATP-binding cassette (ABC) transporter systems fishersci.caatamanchemicals.com. In some strains, like S. epidermidis KSE56, the this compound-encoding plasmid pEpi56 (64,386 bp) includes epiHT genes for export, where epiT is intact, unlike the disrupted epiT in the Tü3298 strain embrapa.brchemicalbook.com.

The functional roles of some key genes within the this compound biosynthetic cluster are summarized in the table below:

GeneProposed FunctionAssociated Operon
epiAStructural gene for precursor peptide EpiAepiABCD
epiBInvolved in post-translational modification of EpiAepiABCD
epiCInvolved in post-translational modification of EpiAepiABCD
epiDInvolved in post-translational modification of EpiA (flavoprotein, oxidative decarboxylation)epiABCD
epiPSerine protease for leader peptide removalepiQP
epiQRegulatory gene, transcriptional activatorepiQP
epiFImmunity and increased production (ABC transporter component)epiFEG
epiEImmunity and increased production (ABC transporter component)epiFEG
epiGImmunity and increased production (ABC transporter component)epiFEG
epiTExport (ABC transporter component)epiHT

Plasmid-Encoded Nature of this compound Genes (e.g., pTü32)

A defining characteristic of this compound biosynthesis is the plasmid-encoded nature of its genetic determinants. The structural gene epiA, along with the adjacent DNA regions necessary for its biosynthesis, is carried on the 54-kb plasmid pTü32 in Staphylococcus epidermidis Tü3298 biorxiv.orgugr.eschemicalbook.comnih.gov. This contrasts with other lantibiotics, such as gallidermin (B1576560), whose structural gene (gdmA) is chromosomally located cpu-bioinfor.org. The complete sequence of this compound-encoding plasmids, such as pEpi56 from Staphylococcus epidermidis KSE56, further illustrates this, revealing a 64,386 bp plasmid containing a comprehensive set of synthesis, modification, processing, export, immunity, and regulatory genes embrapa.br.

Structural Gene: epiA Encoding Precursor Peptide (EpiA)

The foundational element of this compound biosynthesis is the epiA gene, which serves as the structural blueprint for the 52-amino-acid precursor peptide, EpiA fishersci.cawikipedia.orgtandfonline.combiorxiv.orgugr.esnih.govecostore.comnih.govresearchgate.netcgl.org.cnuni-freiburg.de. EpiA is a ribosomally synthesized prepeptide composed of an N-terminal leader peptide (amino acids -30 to -1) and a C-terminal prothis compound segment (amino acids +1 to +22) ecostore.comnih.govresearchgate.net.

Following ribosomal synthesis, EpiA undergoes extensive post-translational modifications to yield the mature, tetracyclic 22-amino-acid this compound antibiotic nih.govecostore.comnih.govresearchgate.netuni-freiburg.de. These modifications include the dehydration of serine and threonine residues, the formation of sulfide (B99878) bridges (lanthionine and methyllanthionine), and an oxidative decarboxylation at the C-terminus ecostore.comnih.govresearchgate.netuni-freiburg.de. The mature this compound sequence corresponds to the C-terminal 22-peptide portion of the pre-epidermin nih.gov. It is hypothesized that the N-terminal leader peptide of EpiA plays a crucial role in facilitating these modification reactions and preventing the premature toxicity of the mature antibiotic to the producing strain before it is cleaved and secreted nih.gov.

Regulatory Genes and Mechanisms

The production of this compound is tightly regulated, a common feature among bacteriocins to prevent self-toxicity and optimize resource allocation. Unlike many other lantibiotics that employ two-component regulatory systems, this compound biosynthesis is regulated primarily through a single protein, EpiQ.

Role of EpiQ in Gene Expression Regulation

The epiQ gene is indispensable for this compound production. EpiQ functions as a positive regulatory factor, exhibiting similarity to the PhoB protein wikipedia.org. Its primary role is to control this compound production by transcriptionally activating the epiA promoter, which in turn drives the transcription of most of the this compound biosynthetic genes chemicalbook.comecostore.com. Research has shown that introducing additional copies of epiQ into the wild-type Staphylococcus epidermidis Tü3298 strain leads to an increase in this compound production.

Analysis of the epiA promoter region has revealed the presence of two inverted repeats, which are considered putative operator sites for EpiQ binding, located upstream of the -35 region. An additional inverted repeat is found downstream of the -10 region. Furthermore, EpiQ is also involved in activating the epiFEG gene cluster, in addition to the epiABCD operon, highlighting its broad regulatory influence over the this compound biosynthesis and immunity machinery wikipedia.orgfishersci.caatamanchemicals.com.

Transcriptional Control of the epi Operons

Transcriptional control is a key aspect of this compound biosynthesis. The epiA gene, encoding the precursor peptide, is cotranscribed with epiB, epiC, and epiD, forming a polycistronic mRNA that ensures the coordinated expression of these modification enzymes fishersci.cawikipedia.orgugr.es. Evidence for this operonic organization includes the identification of a 5-kb mRNA specific for epiB, indicating the transcription of the epiABCD genes as a single operon wikipedia.org. Additionally, a smaller 0.3-kb mRNA specific for epiA has also been detected wikipedia.org.

The promoter of epiF, which is part of the epiFEG immunity gene cluster, is responsive to the activator protein EpiQ. This promoter contains palindromic sequences that are similar to the EpiQ binding site found in the epiA promoter, further underscoring the central regulatory role of EpiQ in controlling both biosynthesis and self-protection mechanisms fishersci.caatamanchemicals.com.

Genetic Factors Influencing this compound Production

Conversely, the inactivation of any of the epiF, epiE, or epiG genes leads to a complete loss of the immunity phenotype in Staphylococcus carnosus fishersci.caatamanchemicals.com. This highlights their critical role in protecting the producing organism from the antibiotic's own activity. Furthermore, an this compound-sensitive mutant of S. epidermidis Tü3298 could have its immunity phenotype restored by transformation with a DNA fragment containing all three epiFEG genes fishersci.caatamanchemicals.com.

Specific mutations within the biosynthetic genes can also severely impair or abolish this compound production. For instance, mutations in epiA, such as the substitution of Ser3 by Asn or Gly10 by Glu, have been shown to alter the prethis compound nucleotide sequence and affect production biorxiv.org. Similarly, a point mutation in epiD leading to the replacement of Gly-93 with Asp resulted in the inability to synthesize active this compound, as the mutated protein could not bind flavin mononucleotide, a cofactor essential for its function. The epiB mutant EMS13 of S. epidermidis Tü3298, characterized by an Epi- phenotype and increased sensitivity to this compound, could be complemented by the pRBepiFEG plasmid, further demonstrating the importance of these genes in maintaining robust this compound production and immunity wikipedia.org.

Impact of Genetic Alterations on Yield

Genetic alterations within the this compound biosynthetic pathway and associated immunity mechanisms can significantly impact the final yield of the compound. Research into related lantibiotics, such as mersacidin (B1577386) and Pep5, provides insights into how similar genetic manipulations might affect this compound production, given the shared principles of lantibiotic biosynthesis and export.

A critical factor influencing antibiotic yield is the export of the product from the cell. Studies on transporter genes, particularly those belonging to the ABC-transporter family, have shown their direct involvement in product secretion and producer immunity. For instance, the immunity transporter EpiFEG in Staphylococcus epidermidis prevents this compound from binding to the membrane, reducing pore formation.

Inactivation of transporter genes in antibiotic-producing strains has been observed to lead to a dramatic decrease in the antibiotic concentration in the fermentation broth, coupled with an intracellular accumulation of the product. This suggests that while the compound is synthesized, its efficient release from the cell is hindered, impacting the measurable external yield. For example, strains in which the this compound and mersacidin transporters were knocked out accumulated considerably more radiolabeled lantibiotic on the cell surface. Similarly, deletion studies involving PepT, a transporter in the Pep5 gene cluster, resulted in a significant reduction in Pep5 production, decreasing to approximately 10-30% of the wild-type yield.

Conversely, overexpression of transporter genes has been indicated as a potential strategy for yield improvement. By enhancing the export capacity of the producer strain, more of the synthesized this compound could be efficiently transported out of the cell, leading to higher extracellular titers.

The presence of an inactivated epiT′T" gene in the wild-type S. epidermidis Tü3298 this compound gene cluster, due to internal deletions and a frameshift mutation, suggests a natural bottleneck or a target for genetic engineering to potentially enhance yield. Modifications aimed at restoring or optimizing the function of such compromised genes could lead to increased production.

The table below summarizes the observed or hypothesized impacts of specific genetic alterations on this compound yield based on research findings.

Genetic AlterationImpact on this compound YieldMechanism/ObservationSource
Transporter gene knockout (e.g., EpiEFG)Decreased extracellular yield; increased intracellular accumulationImpaired export of the antibiotic from the cell; accumulation on cell surface
Transporter gene overexpressionPotential for yield improvementEnhanced export of the antibiotic from the cell
epiT′T" inactivation (in wild-type)Implied limitation on yieldGene inactivated by deletions/frameshift, potentially limiting natural production efficiency
EpiQ overexpressionPotential for increased yieldUpregulation of most genes in the this compound biosynthetic cluster uni.lu uni.lu

Biochemical Pathways of Epidermin Biosynthesis and Post Translational Modifications

Overview of Prepeptide Maturation

The biosynthesis of epidermin begins with the ribosomal synthesis of a linear precursor peptide, designated EpiA. researchgate.netjulkari.fi This prepeptide is a 52-amino-acid molecule that consists of an N-terminal leader sequence (amino acids -30 to -1) and a C-terminal prolantibiotic region (amino acids +1 to +22). dbaasp.orgresearchgate.netjulkari.fi The leader sequence is crucial for recognition by the modifying enzymes, guiding the subsequent extensive post-translational modifications that convert the inactive prepeptide into the mature, biologically active this compound. nih.govdbaasp.orgnih.govresearchgate.net These modifications are essential for the formation of the characteristic unusual amino acids and the polycyclic structure of this compound. nih.govdbaasp.orgresearchgate.net

Enzymatic Modifications and Key Enzymes

The maturation of this compound involves a cascade of enzymatic modifications catalyzed by specific enzymes encoded within the this compound biosynthetic gene cluster, which includes epiA, epiB, epiC, and epiD. nih.govnih.govresearchgate.netjulkari.fi

LanB (e.g., EpiB) and LanC (e.g., EpiC) in Dehydration and Thioether Formation

The enzymes LanB (specifically EpiB in this compound biosynthesis) and LanC (EpiC) are central to the initial and crucial modifications that introduce the characteristic thioether bridges and unsaturated amino acids found in this compound. nih.govnih.gov LanB acts as a dehydratase, while LanC functions as a cyclase.

The first enzymatic modification step in lantibiotic biosynthesis, including this compound, is typically the dehydration of specific serine (Ser) and threonine (Thr) residues within the prepeptide. dbaasp.orgnih.gov This reaction is catalyzed by the dehydratase enzyme LanB (e.g., EpiB). nih.gov Serine residues are converted into 2,3-didehydroalanine (Dha), while threonine residues are converted into 2,3-didehydrobutyrine (Dhb). dbaasp.orgnih.gov These α,β-unsaturated amino acids introduce electrophilic centers into the peptide backbone, preparing them for subsequent cyclization reactions.

Following dehydration, intramolecular thioether bridges are formed through a Michael-type addition reaction. The thiol (-SH) group of a neighboring cysteine (Cys) residue within the prepeptide attacks the double bond of either a Dha or a Dhb residue. dbaasp.org This reaction is catalyzed by the cyclase enzyme LanC (e.g., EpiC). nih.govnih.gov The addition of cysteine to Dha results in the formation of the thioether amino acid lanthionine (B1674491) (Lan). nih.govdbaasp.orgnih.gov Similarly, the addition of cysteine to Dhb leads to the formation of 3-methyllanthionine (MeLan). nih.govdbaasp.orgnih.gov this compound contains four such intramolecular thioether bridges, comprising meso-lanthionine (B1218204) and 3-methyllanthionine, which contribute to its polycyclic and stable structure. nih.govjulkari.fi

EpiD: Oxidative Decarboxylation of C-Terminal Cysteine

A unique modification in this compound, distinguishing it from many other lantibiotics, is the post-translational modification of its C-terminus. dbaasp.orgresearchgate.net This specific reaction is catalyzed by EpiD, a flavoprotein belonging to the LanD enzyme family. nih.govdbaasp.orgnih.govjulkari.fi EpiD functions as an oxidative decarboxylase, removing two reducing equivalents from the C-terminal cysteine residue of the this compound precursor peptide (EpiA). julkari.fi

The oxidative decarboxylation of the C-terminal cysteine by EpiD leads to the formation of a reactive (Z)-enethiol intermediate. This process results in the introduction of a carbon-carbon double bond and the subsequent spontaneous decarboxylation, yielding the unusual C-terminal amino acid S-[(Z)-2-aminovinyl]-D-cysteine (AviCys). nih.govdbaasp.orgresearchgate.netjulkari.fi The formation of AviCys is a characteristic feature of this compound and contributes to its unique structural and functional properties. nih.govdbaasp.org

Role of Flavin Mononucleotide (FMN) as a Cofactor

The biosynthesis of this compound involves a series of complex post-translational modifications of its precursor peptide, EpiA. A critical step in this pathway is catalyzed by the flavoprotein EpiD, which is responsible for the oxidative decarboxylation of the C-terminal cysteine residue of EpiA. embopress.orgnih.govnih.govresearchgate.netresearchgate.netoup.com This enzymatic reaction leads to the formation of a reactive (Z)-enethiol group, which is essential for the subsequent cyclization and formation of the unique S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) structure in the mature this compound peptide. embopress.orgnih.govresearchgate.netresearchgate.netoup.com

Flavin mononucleotide (FMN) serves as a non-covalently bound cofactor for EpiD. embopress.orgnih.govnih.govresearchgate.netresearchgate.netoup.comcapes.gov.brwikipedia.org During the oxidative decarboxylation process, EpiD removes two reducing equivalents from the C-terminal cysteine residue, and the FMN cofactor is concomitantly reduced to FMNH₂. embopress.orgnih.govnih.govresearchgate.netoup.comcapes.gov.brwikipedia.org The indispensable role of FMN in EpiD activity is highlighted by research findings indicating that a naturally occurring point mutation in the epiD gene, specifically a Gly93Asp substitution, impairs the enzyme's ability to bind FMN, thereby rendering Staphylococcus epidermidis unable to synthesize active this compound. embopress.orgnih.govnih.govcapes.gov.br

Proteolytic Processing and Extracellular Activation

This compound is initially synthesized as a 52-amino-acid precursor peptide, designated EpiA. embopress.orgnih.govuniprot.orgasm.orgnih.gov Following a series of extensive post-translational modifications, this precursor peptide undergoes a crucial proteolytic cleavage event to yield the mature, biologically active 22-amino-acid this compound. embopress.orgnih.govuniprot.orgasm.orgnih.gov

Sequence Determinants for Post-Translational Modifications

The mature this compound peptide arises from a complex series of post-translational modifications applied to the ribosomally synthesized precursor peptide, EpiA. embopress.orgnih.govcapes.gov.bruniprot.orgresearchgate.net These modifications are highly sequence-dependent and are crucial for the formation of this compound's characteristic cyclic structure and its biological activity. Key modifications include the dehydration of specific serine and threonine residues within EpiA. Serine residues at positions 3, 16, and 19 are converted to didehydroalanine (Dha), while threonine residues at positions 8 and 14 are converted to didehydrobutyrine (Dhb). embopress.orgnih.govresearchgate.net

Following dehydration, cysteine thiols undergo stereo-selective additions to these dehydrated residues, resulting in the formation of thioether bridges. This process generates two meso-lanthionine (Ala-S-Ala) ring systems and one (2S,3S,6R)-3-methyllanthionine (Abu-S-Ala) ring system. embopress.orgnih.govresearchgate.net A particularly distinctive modification is the formation of the S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) moiety, which originates from the Ser19 residue and the C-terminal cysteine residue (Cys22) of EpiA. embopress.orgnih.govnih.govresearchgate.netcapes.gov.brresearchgate.net

Research utilizing site-specific mutagenesis of the epiA gene has provided significant insights into the sequence determinants governing these modifications. For instance, alterations to hydroxyamino acids crucial for thioether bond formation, such as the S3N and S19A substitutions, or deletions of cysteine residues involved in bridge formation (e.g., ΔC21, C22, ΔC22), were found to prevent the successful isolation of this compound analogs. researchgate.net Furthermore, conservative changes, like replacing serine residues involved in thioether amino acid formation with threonine residues (S16T and S19T), led to a notable reduction in this compound production. researchgate.net The enzyme EpiC, which is involved in thioether bond formation, possesses conserved cysteine residues within specific motifs (WC-274YG and C-321HG), and mutations within its conserved motifs (-S-X-X-X-G-X-X-G- and -N-X-G-X-A-H-G-X-X-G-) have been shown to impact its function. nih.gov

Molecular Mechanisms of Epidermin Action on Target Bacteria

Interaction with Bacterial Cytoplasmic Membranes

Epidermin exerts its antimicrobial activity largely by interacting with the bacterial cytoplasmic membrane. oup.comfrontiersin.org Unlike a simple detergent-like effect, this compound targets a specific integral component of the eubacterial cytoplasmic membrane rather than merely interacting with phospholipids. oup.com This interaction is crucial for initiating the subsequent pore-forming process and ultimately leading to bacterial cell death. oup.combiomedpharmajournal.org

Lipid II as a Specific Molecular Target/Docking Molecule

A key aspect of this compound's mechanism of action involves its specific interaction with Lipid II, a vital precursor in bacterial cell wall biosynthesis. oup.comfrontiersin.orgpreprints.orgresearchgate.netmdpi.comuu.nlresearchgate.netpsu.eduresearchgate.netmdpi.comnih.govasm.orgresearchgate.netmdpi.comnih.gov Lipid II serves as a crucial docking molecule, facilitating this compound's specific binding to the bacterial membrane and enhancing the pore-forming process. oup.commdpi.compsu.edu

Lipid II is an essential glycolipid and a foundational precursor molecule for the synthesis of the bacterial cell wall, specifically the peptidoglycan layer. wikipedia.orgresearchgate.netasm.orguu.nlnih.govbeilstein-journals.orgoup.comresearchgate.netelifesciences.org The biosynthesis of peptidoglycan, which provides structural integrity and protects bacteria from osmotic lysis, begins in the cytoplasm. nih.gov Here, nucleotide-activated precursor sugars are assembled onto a polyisoprenoid carrier. researchgate.net Specifically, UDP-MurNAc-pentapeptide is coupled to the membrane-associated undecaprenyl phosphate (B84403) (C55P) by the MraY enzyme to yield Lipid I. asm.orguu.nloup.comresearchgate.net Subsequently, the MurG transferase catalyzes the addition of N-acetylglucosamine (GlcNAc) to Lipid I, forming the complete disaccharide-pentapeptide monomer, Lipid II, with its bactoprenol-pyrophosphate anchor. wikipedia.orgasm.orguu.nloup.comresearchgate.net Once synthesized on the inner leaflet of the cytoplasmic membrane, Lipid II is then translocated across the membrane to the extracellular side, where it serves as the monomeric building block for the polymerization and cross-linking reactions that build the mature peptidoglycan network. wikipedia.orgresearchgate.netasm.orguu.nlnih.govbeilstein-journals.orgoup.comresearchgate.net The Lipid II cycle is considered a bottleneck in bacterial cell wall synthesis, making it an attractive target for antibiotics. researchgate.net

The interaction between this compound and Lipid II has dual consequences for the bacterial cell. Firstly, this compound inhibits cell wall synthesis by binding to the cell wall precursor Lipid II. frontiersin.orgpreprints.orgresearchgate.netresearchgate.netresearchgate.netmdpi.com This binding interferes with the proper incorporation of Lipid II into the growing peptidoglycan layer, thereby compromising the structural integrity of the bacterial cell wall. frontiersin.orgpreprints.orgresearchgate.netresearchgate.netmdpi.com Secondly, and often more rapidly, the interaction with Lipid II significantly facilitates the formation of pores in the bacterial cytoplasmic membrane. oup.comfrontiersin.orgpreprints.orgresearchgate.netresearchgate.netmdpi.com This pore formation leads to a rapid de-energization of the membrane and loss of vital metabolites, which typically results in faster bacterial killing than the direct inhibition of cell wall biosynthesis. oup.com

Membrane Permeabilization and Pore Formation Hypothesis

This compound's ability to permeabilize bacterial membranes is a critical aspect of its bactericidal action. It forms water-filled membrane channels or pores, thereby disrupting the membrane's barrier function. biomedpharmajournal.org

The formation of pores by this compound is hypothesized to occur via a barrel-stave mechanism. biomedpharmajournal.org In this model, multiple peptide molecules insert into the lipid bilayer, aligning themselves to form a transmembrane channel. The presence of Lipid II is known to significantly facilitate this pore formation process. oup.commdpi.compsu.edu Furthermore, Lipid II can influence the architecture of these pores; in its absence, pores may exhibit different permeability characteristics, such as increased permeability for anions, while in its presence, ion selectivity might not be observed. oup.com

A direct and immediate consequence of this compound's pore-forming activity is the depolarization of energized bacterial cytoplasmic membranes. oup.comresearchgate.netuniprot.orgresearchgate.netasm.orgresearchgate.netmdpi.com This dissipation of the membrane potential leads to a rapid efflux of intracellular components, including radiolabeled markers, amino acids, and nucleotides, from the cytoplasm. oup.com The loss of vital ion gradients and cellular metabolites results in the de-energization of the bacterial cell, rendering it unable to carry out essential biosynthetic processes and ultimately leading to cell death. oup.combiomedpharmajournal.org

Producer Immunity and Resistance Mechanisms to Epidermin

Cross-Immunity and Mimicry

The producer strain, Staphylococcus epidermidis, employs specific and highly effective mechanisms to ensure self-protection against the antimicrobial action of epidermin. A primary immunity mechanism involves the EpiFEG ATP-binding cassette (ABC) transporter system. This system, encoded by the epiF, epiE, and epiG genes, is crucial for mediating immunity by actively expelling this compound from the cytoplasmic membrane, thereby maintaining its concentration below a critical level and preventing pore formation.

Research findings indicate that the epiFEG genes, when cloned into the host Staphylococcus carnosus, confer increased tolerance to this compound. The highest level of immunity, a sevenfold increase in tolerance, was observed when S. carnosus carried epiFEG along with epiQ, a transcriptional activator protein that regulates the epiFEG operon. Inactivation of any of the epiF, epiE, or epiG genes results in a complete loss of the immunity phenotype, underscoring their essential role. The proteins EpiF, EpiE, and EpiG show sequence similarities to components of various ABC transporter systems, with EpiF being a hydrophilic protein containing ATP-binding sites, and EpiE and EpiG forming integral membrane domains.

In addition to the EpiFEG system, an accessory protein, EpiH (or GdmH in the case of the closely related lantibiotic gallidermin), has been identified in the biosynthetic gene clusters of this compound and gallidermin (B1576560). EpiH contributes to immunity and is involved in the secretion of these antimicrobial peptides. This suggests a dual role for EpiH in both transport and self-protection.

While producer immunity systems are generally highly specific to their cognate lantibiotics, the concept of cross-immunity and immune mimicry is also observed within the broader lantibiotic landscape. Cross-immunity refers to a producer's resistance to a closely related lantibiotic, often due to shared or homologous immunity mechanisms. For instance, producers of staphylococcin C55 have been shown to be cross-immune to lacticin 3147. However, the EpiFEG system demonstrates high substrate specificity, suggesting limited cross-protection against structurally dissimilar lantibiotics.

Immune mimicry, on the other hand, describes the phenomenon where non-producing bacterial strains acquire resistance to lantibiotics by possessing or acquiring immunity gene homologues. These acquired genes, potentially remnants of bacteriocin (B1578144) gene clusters, can confer resistance if properly expressed, raising concerns about the emergence of resistant strains from environmental reservoirs. While this mechanism has been demonstrated for other lantibiotics like lacticin 3147, its direct implication for this compound resistance in non-producing strains through mimicry of the EpiFEG system would depend on the transfer and functional expression of these specific epi gene homologues.

Advanced Research Methodologies and Approaches for Epidermin Studies

Genetic Engineering and Site-Directed Mutagenesis for Analog Generation

Genetic engineering, particularly site-directed mutagenesis, serves as a powerful tool for investigating the structure-function relationships of epidermin and for creating new variants. nih.govwikipedia.orgneb.com This technique allows for specific and intentional changes to the DNA sequence of the this compound structural gene, epiA, enabling the study of how individual amino acid substitutions impact its biological activity and biosynthesis. nih.govnih.gov

The production of this compound and its analogs requires robust expression systems that can generate the precursor peptide, prethis compound (EpiA), and support the necessary post-translational modifications.

Escherichia coli : E. coli is a commonly used host for producing prethis compound. To generate sufficient amounts of EpiA for biochemical studies, it has been expressed as a fusion protein, for example, with the maltose-binding protein (MalE). nih.gov This fusion strategy facilitates purification. In one study, the identity of the purified EpiA was confirmed using ion spray mass spectrometry and amino acid sequencing. nih.gov

Staphylococcus epidermidis : For the production of mature, modified this compound analogs, expression systems must contain the complete enzymatic machinery for post-translational modification. A mutant strain of the natural producer, Staphylococcus epidermidis Tü3298/EMS6, which has a defect in its own epiA gene, has been successfully used as an expression host. nih.gov By introducing plasmids carrying engineered epiA genes (or the homologous gdmA from gallidermin) into this host, researchers can produce and isolate the corresponding modified analogs. nih.gov

Various expression systems are available for recombinant protein production, each with specific advantages regarding post-translational modifications (PTMs), yield, and cost.

Comparison of Common Protein Expression Systems. genscript.comchromatographyonline.compeakproteins.comsigmaaldrich.com
FeatureBacterial (e.g., E. coli)Yeast (e.g., S. cerevisiae)Insect (e.g., Sf9 cells)Mammalian (e.g., HEK293 cells)
ComplexityLowModerateHighVery High
CostLowLow-ModerateHighVery High
Protein FoldingCan form inclusion bodiesGood, some PTMsGood, complex PTMsExcellent, most authentic PTMs
Post-Translational Modifications (PTMs)LimitedSome (e.g., glycosylation)More complex PTMsMost complex and human-like PTMs
YieldHighVariableModerate-HighVariable

Post-translational modifications (PTMs) are crucial for the structure and function of this compound, involving dehydration of serine and threonine residues and subsequent thioether bridge formation. uniprot.org Site-directed mutagenesis allows researchers to probe the substrate specificity of the modification enzymes (e.g., EpiB, EpiC, EpiD) and to analyze the functional role of these modifications. nih.gov

By substituting key amino acids in the EpiA sequence, researchers have uncovered critical requirements for the biosynthetic pathway. nih.govnih.gov For instance, replacing hydroxyamino acids (Ser, Thr) involved in thioether ring formation with non-hydroxyamino acids (e.g., S3N, S19A) or deleting cysteine residues involved in bridging resulted in the failure to isolate any this compound analogs. nih.govnih.gov This indicates that these residues are essential for the modification enzymes to recognize and process the precursor peptide. Conversely, more conservative substitutions have yielded analogs with altered biological properties, demonstrating the potential to engineer lantibiotics with enhanced characteristics. nih.gov

Effects of Site-Directed Mutagenesis on Gallidermin (B1576560)/Epidermin Analog Production and Function. nih.govnih.gov
MutationTarget Residue/RegionObserved OutcomeInferred Functional Importance
S3N, S19AHydroxyamino acids for thioether ringsNo analog productionEssential for post-translational modification
ΔC21, C22Cysteine residues for thioether bridgingNo analog productionCrucial for correct ring formation
G10E, Y20GRing amino acidsNo analog productionImportant for structural integrity or enzyme recognition
S16T, S19TSerine to Threonine substitutionStrong decrease in productionSerine is preferred by modification enzymes at these positions
L6V (in Gallidermin)Ring AEnhanced antimicrobial activityModification of ring structure can improve function
A12L (in Gallidermin)Hinge regionRemarkable resistance to proteolytic degradationHinge region stability affects proteolytic susceptibility
T14S (in Gallidermin)Hinge regionIncomplete dehydration, reduced activityModification at this site is critical for full activity

Structural Biology Approaches for Elucidating Mechanism and Biosynthesis

Structural biology techniques are vital for understanding the three-dimensional conformation of this compound and the molecular interactions that govern its biosynthesis.

The biological activity of this compound is intrinsically linked to its three-dimensional structure. Conformational studies have shown that elongated type A lantibiotics, including this compound, possess a flexible central hinge region. nih.gov This flexibility is considered essential for their pore-forming activity in bacterial cytoplasmic membranes. nih.gov It is hypothesized that this allows the peptide to adopt a bent conformation as it inserts into the membrane. nih.gov Analysis of engineered analogs, such as those with substitutions in the hinge region (e.g., A12L in gallidermin), has further underscored the importance of this region's conformation for properties like proteolytic stability. nih.gov

The biosynthesis of this compound is a multi-step enzymatic process requiring a series of specific protein-protein interactions.

EpiD-EpiA Interaction : The flavoenzyme EpiD is responsible for the oxidative decarboxylation of the C-terminal cysteine residue of the EpiA precursor peptide. nih.gov In vivo co-expression of EpiA and EpiD in E. coli confirmed this interaction, showing that only in the presence of active EpiD was EpiA converted to a product with the expected mass decrease corresponding to this modification. nih.gov This interaction also appears to stabilize EpiA against proteolysis. nih.gov

EpiC-EpiA Interaction : The enzyme EpiC, a LanC-like protein, is involved in the cyclization reactions that form the thioether bridges. nih.gov To study its interaction with the precursor peptide, EpiA was immobilized on a chromatography column. Under reducing conditions, purified EpiC was shown to be retarded on the EpiA column, suggesting a direct interaction between the enzyme and its substrate. nih.gov

Bioinformatic and Genomic Analysis of this compound Gene Clusters

Bioinformatic and genomic analyses are essential for identifying and characterizing the gene clusters responsible for lantibiotic production. The genetic information for this compound biosynthesis in S. epidermidis Tü3298 is located on an 8-kb DNA fragment of the 54-kb plasmid pTü32. nih.gov

Sequence analysis of this region has identified the key genes involved in production, modification, transport, and immunity. nih.govresearchgate.net The core biosynthetic genes include epiA (the structural gene), epiB and epiC (involved in dehydration and cyclization), and epiD (catalyzing C-terminal modification). nih.gov Other important genes in the cluster include epiP, which encodes a serine protease for leader peptide cleavage, and epiQ, a transcriptional regulator. nih.gov Additionally, the genes epiF, epiE, and epiG have been identified as being responsible for producer self-protection (immunity). researchgate.net

Genomic and bioinformatic approaches have also facilitated the discovery of new lantibiotics by identifying homologous gene clusters in other bacteria. For example, the gene clusters for epicidin 280 and epidermicin NI01 have been identified in other Staphylococcus strains, showing organizational similarities to the this compound cluster. nih.govasm.org Pan-genomic analysis of skin-associated staphylococci reveals the immense diversity of such gene clusters, highlighting the widespread potential for antimicrobial peptide production among commensal bacteria. nih.gov

Key Genes in the this compound Biosynthetic Gene Cluster. nih.govresearchgate.net
GeneProtein ProductFunction
epiAPrethis compound (EpiA)Structural precursor peptide
epiBEpiBDehydratase (LanB family)
epiCEpiCCyclase (LanC family)
epiDEpiDFlavoenzyme for C-terminal oxidative decarboxylation
epiPEpiPSerine protease for leader peptide cleavage
epiQEpiQTranscriptional regulator (response regulator)
epiF, E, GEpiF, EpiE, EpiGImmunity proteins (ABC transporter components)

Development of Detection and Quantification Systems for this compound

The study of this compound, a potent lantibiotic, necessitates robust and precise methodologies for its detection and quantification. Research in this area has led to the development of various systems, ranging from traditional microbiological assays to advanced chromatographic and molecular techniques. These methods are crucial for screening producer strains, monitoring production, and assessing the purity and activity of this compound preparations.

Microbiological and Bioassay-Based Detection

The foundational methods for detecting this compound rely on its antimicrobial activity. These bioassays are effective for screening potential this compound-producing strains of Staphylococcus epidermidis.

Agar (B569324) Diffusion Assays: The agar well diffusion method is a widely used technique to identify this compound-producing isolates. neptjournal.com In this approach, a cell-free supernatant from a cultured S. epidermidis isolate is placed into wells on an agar plate previously inoculated with a sensitive indicator strain, such as Pseudomonas aeruginosa or Staphylococcus aureus. neptjournal.combiomedpharmajournal.orgresearchgate.net The presence of this compound is confirmed by the formation of a clear zone of growth inhibition around the well, the diameter of which correlates with the concentration and activity of the lantibiotic. nih.gov A similar approach, the direct assay, involves spotting the producer strain directly onto an agar plate, followed by an overlay of soft agar containing the indicator strain. nih.gov

Chromatographic and Spectrophotometric Techniques

For purification and quantitative analysis, chromatographic methods are indispensable. These techniques separate this compound from other components in the culture supernatant based on its physicochemical properties.

Ion-Exchange Chromatography: This method separates molecules based on their net charge. It has been effectively used for the partial purification of this compound. biomedpharmajournal.org By utilizing a cationic resin, the positively charged this compound can be captured and later eluted for further analysis. nih.gov

Gel Filtration Chromatography: Also known as size-exclusion chromatography, this technique separates molecules based on their size. neptjournal.com It is employed to purify this compound and to determine its molecular weight by comparing its elution profile to that of standard proteins. neptjournal.com

Spectrophotometry: During purification processes, the presence of protein in collected fractions is often monitored by measuring the absorbance of ultraviolet light at 280 nm. neptjournal.com This provides a rapid, though non-specific, indication of protein content.

Quantitative Analysis Systems

Accurate quantification of Epiderminis essential for standardizing its activity and for further research applications.

Bradford Protein Assay: A common method for quantifying the total protein concentration in a sample is the Bradford assay. neptjournal.combiomedpharmajournal.org This colorimetric assay relies on the binding of the dye Coomassie Brilliant Blue G-250 to proteins, which results in a color change that can be measured spectrophotometrically at 595 nm. researchgate.net This technique was used to determine a crude this compound concentration of 0.43 mg/ml from a selected isolate. neptjournal.comresearchgate.net

Activity-Based Quantification: The biological activity of this compound is a key parameter that is often quantified.

Microdilution Method: The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are determined using this method. biomedpharmajournal.orgresearchgate.net Serial dilutions of a purified or partially purified this compound solution are incubated with a standardized inoculum of a target pathogen. The MIC is the lowest concentration that inhibits visible bacterial growth, while the MBC is the lowest concentration that kills 99.9% of the bacteria. biomedpharmajournal.org

Checkerboard Method: This technique is used to quantify the interaction between this compound and other antimicrobial agents. biomedpharmajournal.orgresearchgate.net By assessing their combined effect, a Fractional Inhibitory Concentration (FIC) index can be calculated to determine if the interaction is synergistic, additive, or antagonistic. biomedpharmajournal.org

The table below presents research findings on the quantitative assessment of this compound's activity against various pathogenic bacteria using the microdilution method.

Target PathogenMIC of this compound (µL/mL)MBC of this compound (µL/mL)Source
Staphylococcus aureus36.0444.38 biomedpharmajournal.orgresearchgate.net
Pseudomonas aeruginosa19.95Not Reported biomedpharmajournal.org
Escherichia coliNot Reported30.33 biomedpharmajournal.org

This table is based on data from a study evaluating the antibacterial activity of this compound.

Advanced and Emerging Methodologies

Modern molecular and spectroscopic techniques offer higher specificity and sensitivity for the detection and study of this compound and its producer organisms.

Genetic Detection: Polymerase Chain Reaction (PCR) can be used to specifically detect the genes responsible for this compound production (the epi gene cluster) within S. epidermidis isolates. nih.gov Furthermore, quantitative PCR (qPCR) can be employed to accurately determine the cell number of this compound-producing bacteria in a mixed culture. nih.gov

Near-Infrared (NIR) Spectroscopy: While not yet applied directly to this compound detection, NIR spectroscopy has shown promise in the detection and differentiation of bacterial biofilms, including those of S. epidermidis. mdpi.com This technology could potentially be adapted as a rapid, non-destructive method to screen for the presence of biofilms formed by this compound-producing strains. mdpi.com

The following table summarizes the various methodologies used in the detection and quantification of this compound.

MethodologyPrincipleApplication
Agar Diffusion Assays Measurement of microbial growth inhibition zoneScreening for this compound-producing strains; Qualitative activity assessment
Chromatography Separation based on charge (Ion-Exchange) or size (Gel Filtration)Purification and isolation of this compound
Bradford Protein Assay Colorimetric measurement of protein-dye bindingQuantification of total protein/Epidermin concentration
Microdilution Method Determination of lowest concentration inhibiting/killing bacteriaQuantitative assessment of antimicrobial activity (MIC/MBC)
PCR / qPCR Amplification of specific DNA sequencesDetection of this compound synthesis genes; Quantification of producer bacteria

Ecological and Intermicrobial Roles of Epidermin

Role in Microbial Competition within Microbiomes

Epidermin, as a lantibiotic, is one of several antimicrobial compounds produced by bacteria to gain a competitive advantage in the nutrient-limited and highly competitive environments of microbiomes uni.luajbls.com. Staphylococcus epidermidis utilizes such small antimicrobials to mediate colonization resistance on the skin lipidmaps.org. This "bacterial warfare" involves the production of various compounds, including bacteriocins like this compound, which help S. epidermidis compete for space and resources against other microorganisms uni.lu. For instance, the production of epilancin A37, a type of lantibiotic, by the nasal isolate Staphylococcus epidermidis A37, specifically contributes to its competition against natural corynebacterial competitors uni.luuni-bonn.deresearchgate.netnih.govdzif.de. Microbial interactions can be either competitive, where one species inhibits another, or synergistic, where they mutually benefit nih.gov.

Interaction Networks in Bacterial Communities

The bacterial communities residing on the skin engage in complex interaction networks with each other and with the host, influencing the microbial structure and dynamics of the environment ebi.ac.uk. These interactions can be both competitive and synergistic, with competitive interactions often leading to the production of antimicrobial compounds like this compound uni.lunih.gov. The human microbiome, including the skin, functions as a complex ecosystem where diverse microbes interact to facilitate their survival, growth, and reproduction diva-portal.org. The density and diversity of commensal bacteria on the skin directly impact the fate of pathogenic bacteria that encounter the surface citeab.com.

In these intricate networks, a balance of negative and positive correlations among microbial groups contributes to a more stable ecological network fishersci.dk. The microecological conditions of the epidermis are particularly favorable for Gram-positive organisms citeab.com. S. epidermidis can influence these broader interaction networks by inhibiting the agr (accessory gene regulator) quorum-sensing system of Staphylococcus aureus, which in turn reduces the expression of virulence factors ebi.ac.ukresearchgate.net.

Impact on Commensal and Pathogenic Bacteria

This compound, as a lantibiotic, exerts antimicrobial activity primarily against Gram-positive bacteria, including pathogenic strains like Staphylococcus aureus (including MRSA) and other coagulase-negative Staphylococcus species ctdbase.orgebi.ac.uk. Beyond this compound, S. epidermidis produces other factors that inhibit pathogens. For instance, its extracellular serine protease (Esp) degrades proteins crucial for S. aureus adhesion and biofilm formation, thereby inhibiting S. aureus colonization ctdbase.orgresearchgate.net.

Comparative Research with Other Lantibiotics and Bacteriocins

Similarities and Differences in Biosynthesis Pathways

Key Similarities:

Ribosomal Synthesis: Like all lantibiotics, the journey of epidermin begins with the ribosomal synthesis of a prepeptide, EpiA. This prepeptide consists of an N-terminal leader sequence and a C-terminal propeptide region that will be modified to become the mature antibiotic. nih.gov

Post-Translational Modification: The core principle of modification involves the dehydration of serine and threonine residues within the propeptide, followed by the formation of characteristic thioether rings (lanthionine or methyllanthionine). nih.govannualreviews.org

Dedicated Machinery: The modification, transport, and immunity functions are carried out by a dedicated set of proteins encoded within the respective gene clusters (epi for this compound, nis for nisin, spa for subtilin, etc.). nih.govscispace.com

Key Differences:

Modification Enzymes: The enzymes responsible for dehydration and cyclization vary. The this compound (epi) and nisin (nis) gene clusters contain lanB and lanC genes (EpiB/NisB and EpiC/NisC). nih.gov The LanB enzyme is responsible for dehydration, and the LanC enzyme catalyzes the cyclization reaction. In contrast, the mersacidin (B1577386) (mrs) gene cluster lacks a lanB homolog and instead possesses a single, larger lanM gene (MrsM) that performs both dehydration and cyclization. nih.govasm.org

Unique Modifications: The this compound biosynthesis pathway includes a unique enzymatic step catalyzed by EpiD. This flavoprotein is responsible for the oxidative decarboxylation of the C-terminal cysteine residue to form the S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) structure, a feature also found in mersacidin (catalyzed by the homologous MrsD). nih.govasm.org Nisin biosynthesis does not include this modification step.

Table 1: Comparison of Key Biosynthesis Enzymes in Lantibiotics

FunctionThis compound (epi)Nisin (nis)Mersacidin (mrs)General Locus Symbol
Precursor PeptideEpiANisAMrsALanA
DehydrationEpiBNisBMrsMLanB / LanM
Cyclization (Thioether Formation)EpiCNisCMrsMLanC / LanM
Oxidative DecarboxylationEpiDN/AMrsDLanD
Transport & Leader ProcessingEpiT (or EpiP/T)NisTMrsTLanT

Comparative Molecular Mechanisms of Action (e.g., Nisin, Mersacidin)

Lantibiotics are broadly categorized into type-A and type-B based on their structure and mechanism of action. oup.comwikipedia.org this compound and nisin are type-A lantibiotics, characterized as elongated, flexible, cationic peptides that primarily act by forming pores in the cytoplasmic membrane of target bacteria. oup.comnih.gov Mersacidin is a type-B lantibiotic, which is more globular and rigid, and acts by inhibiting cell wall biosynthesis without forming pores. nih.govnih.govoup.com

A crucial molecule in the action of many lantibiotics is Lipid II, the essential precursor for peptidoglycan synthesis in bacteria. oup.comnih.gov

This compound and Nisin (Type-A): Both this compound and nisin utilize Lipid II as a docking molecule to facilitate pore formation. oup.comoup.com They bind to the pyrophosphate moiety of Lipid II, which anchors them to the membrane and promotes their aggregation into pores. nih.govnih.gov This pore formation leads to the rapid efflux of ions and small metabolites, dissipation of the membrane potential, and ultimately cell death. oup.comijcrr.com While both inhibit cell wall synthesis by sequestering Lipid II, this effect is often secondary to the much faster killing action of pore formation. oup.comoup.com

Mersacidin (Type-B): In contrast, mersacidin's primary mechanism is the inhibition of cell wall biosynthesis. nih.govnih.govasm.org It binds specifically to Lipid II, but instead of forming pores, this binding sterically hinders the transglycosylation step of peptidoglycan synthesis. nih.govoup.comasm.org This blockage prevents the polymerization of the cell wall, leading to a weakening of the structure and eventual cell lysis. oup.com Unlike nisin and this compound, mersacidin does not cause significant membrane depolarization or leakage of cytoplasmic contents. nih.govasm.org

Table 2: Comparative Mechanisms of Action

FeatureThis compoundNisinMersacidin
Lantibiotic TypeType-A (elongated, cationic) oup.comType-A (elongated, cationic) oup.comnih.govType-B (globular) nih.govnih.gov
Primary TargetLipid II oup.comnih.govLipid II nih.govnih.govLipid II oup.comasm.org
Primary MechanismPore formation oup.comnih.govPore formation nih.govijcrr.comInhibition of transglycosylation (cell wall synthesis) nih.govoup.com
ConsequenceMembrane depolarization, efflux of ions/metabolites oup.comMembrane depolarization, efflux of ions/metabolites ijcrr.comInhibition of peptidoglycan synthesis, eventual cell lysis nih.govoup.com

Comparative Immunity Mechanisms

To avoid self-destruction, lantibiotic-producing bacteria have evolved sophisticated immunity systems. These mechanisms are generally specific to the lantibiotic produced and fall into two main categories: dedicated immunity proteins (LanI) and specialized ABC (ATP-binding cassette) transporters (LanFEG). oup.comnih.govnih.gov

This compound: The this compound gene cluster contains the genes epiF, epiE, and epiG, which encode an ABC transporter (EpiFEG). nih.gov This transporter is believed to confer immunity by expelling this compound molecules from the cell membrane, thereby preventing a lethal accumulation at its site of action. nih.gov The this compound gene cluster also contains an accessory protein, EpiH, which contributes to higher levels of immunity. researchgate.net

Nisin: The nisin producer, Lactococcus lactis, employs a robust dual-immunity system. It possesses both a dedicated immunity lipoprotein, NisI, and an ABC transporter, NisFEG. nih.govresearchgate.net NisI is thought to intercept nisin molecules at the outer surface of the cytoplasmic membrane, preventing them from reaching their Lipid II target. nih.govfrontiersin.org The NisFEG transporter functions similarly to EpiFEG, actively pumping nisin out of the membrane. nih.govresearchgate.net Full immunity requires the cooperative action of both systems. nih.gov

Mersacidin: The mersacidin gene cluster contains genes mrsF, mrsG, and mrsE, which encode an ABC transporter homologous to those found in the nisin and this compound clusters. nih.govasm.org This MrsFEG system is the sole mechanism of immunity described for mersacidin, protecting the producer cell by removing the antibiotic from the membrane. researchgate.net

Table 3: Comparative Immunity Systems

LantibioticImmunity Protein (LanI)ABC Transporter (LanFEG)Accessory Factors
This compoundNoYes (EpiFEG) nih.govYes (EpiH) researchgate.net
NisinYes (NisI) nih.govresearchgate.netYes (NisFEG) nih.govresearchgate.netNo
MersacidinNoYes (MrsFEG) nih.govasm.orgNo

Homologous Enzymes and Gene Clusters across Lantibiotic Families

The genetic blueprints for lantibiotic production show remarkable conservation across different families, pointing to a common evolutionary origin. nih.gov The "Lan" nomenclature is often used to denote homologous genes found within these clusters.

Core Biosynthetic Genes: As previously mentioned, the genes for the precursor peptide (lanA), modification enzymes (lanB, lanC, lanM, lanD), and transport/processing (lanT) are central to all lantibiotic gene clusters. nih.govscispace.com The presence of a lanB/lanC pair versus a single lanM gene is a key differentiator between lantibiotic subgroups. nih.gov

Immunity and Transport Genes: The lanF, lanE, and lanG genes, encoding the components of the immunity-conferring ABC transporter, are found in the clusters for this compound, nisin, and mersacidin. nih.govnih.gov This suggests that active efflux is a widespread and ancient strategy for self-protection. Similarly, the lanI genes, while not universal, encode immunity proteins with analogous functions but little sequence homology, indicating convergent evolution for a specific protective role. oup.comnih.gov

Regulatory Genes: Many lantibiotic gene clusters, including those for nisin and subtilin, are regulated by a two-component system consisting of a histidine kinase (lanK) and a response regulator (lanR). nih.govnih.govnih.gov This system often allows for quorum-sensing-like auto-induction, where the presence of the mature lantibiotic in the extracellular medium triggers the upregulation of its own biosynthesis. nih.govasm.org The mersacidin cluster also contains regulatory genes (mrsR1, mrsR2, mrsK2) that control biosynthesis and immunity. nih.govnih.gov

The modular nature of these gene clusters, with conserved cassettes for modification, transport, immunity, and regulation, highlights how bacteria have evolved these complex pathways to produce a diverse arsenal of antimicrobial peptides.

Future Research Directions and Unresolved Questions

Elucidation of Remaining Unknowns in Biosynthetic Pathways

While significant strides have been made in deciphering the biosynthetic pathway of Epidermin, several aspects remain to be fully elucidated. The biosynthesis involves a complex cascade of post-translational modifications of a precursor peptide, EpiA acs.org. Key enzymes identified include EpiB and EpiC, which are involved in the formation of thioether rings, and EpiD, a flavoprotein responsible for the oxidative decarboxylation of the C-terminal cysteine to generate the characteristic AviCys moiety acs.orgresearchgate.net. Additionally, EpiP, a serine protease, is known to process the precursor peptide uni-freiburg.de.

However, the precise molecular mechanisms and substrate specificities of all modifying enzymes are not yet entirely understood. For instance, in structurally related lantibiotics like epilancin 15X, epicidin 280, and epilancin K7, the biosynthetic origin of an unusual N-terminal lactate (B86563) group remains to be fully determined, despite its potential importance for biological activity and proteolytic stability nih.govacs.org. Further research is needed to:

Identify and characterize any additional accessory proteins or enzymes involved in the complete maturation process of this compound.

Detail the exact sequence of events and the enzymatic machinery responsible for each specific post-translational modification, particularly how the precursor peptide guides these reactions to ensure correct cyclization and modification patterns.

Investigate the energy requirements and cofactor dependencies for less characterized steps in the pathway.

Explore the potential for alternative or redundant pathways that might contribute to this compound's final structure or its analogs.

Detailed Understanding of Structure-Function Relationships

A comprehensive understanding of this compound's structure-function relationships is crucial for rational design and engineering efforts. This compound, like other type A lantibiotics, primarily exerts its antimicrobial effect by disrupting the membrane integrity of target organisms or by binding to essential cell wall precursors like lipid II oup.comresearchgate.netchapman.edu. Studies have shown that even blocking the formation of a single thioether bridge can lead to a significant loss of bioactivity tandfonline.com.

Despite these insights, a detailed molecular-level understanding of how each structural feature contributes to its biological activity is still emerging. Future research should focus on:

Precisely mapping the contribution of each modified amino acid (e.g., lanthionine (B1674491), methyllanthionine, AviCys) and each of the four tetracyclic rings to target recognition, binding affinity, and subsequent cellular disruption.

Utilizing advanced structural biology techniques (e.g., high-resolution NMR, cryo-EM, X-ray crystallography) to visualize this compound's interaction with its bacterial targets, including lipid II, at atomic resolution researchgate.net.

Investigating the specific conformational changes that this compound undergoes upon target binding and how these changes lead to its antimicrobial effects.

Elucidating why certain amino acid substitutions in this compound or its close analogs (like gallidermin (B1576560) or mutacin 1140) lead to altered biological properties, such as enhanced antimicrobial activity or increased resistance to proteolytic degradation tandfonline.comnih.gov. For example, analogs of mutacin 1140, MutK2A and MutR13A, showed improved activity against methicillin-resistant Staphylococcus aureus (MRSA) tandfonline.com.

Advanced Engineering for Enhanced Properties

The engineering of lantibiotics like this compound holds immense promise for developing new therapeutic agents against drug-resistant bacteria. Current efforts have successfully generated this compound and gallidermin analogs with altered biological properties, including enhanced antimicrobial activity and resistance to proteolytic degradation through site-specific mutagenesis nih.gov. For instance, certain substitutions in gallidermin led to enhanced antimicrobial activity (L6V) or remarkable resistance to proteolytic degradation (A12L and Dhb14P) nih.gov.

Future research in advanced engineering should aim to:

Develop rational design strategies to create novel this compound analogs with broader antimicrobial spectra, including activity against Gram-negative bacteria, potentially through fusion with short peptides or other modifications tandfonline.com.

Engineer variants with significantly increased potency against highly resistant clinical isolates, such as MRSA or vancomycin-resistant enterococci tandfonline.comresearchgate.net.

Improve the pharmacokinetic and pharmacodynamic profiles of this compound analogs to enhance their in vivo efficacy, including stability in biological fluids and targeted delivery tandfonline.comresearchgate.net.

Exploit the relaxed substrate specificity of this compound's biosynthetic enzymes to incorporate non-natural amino acids or introduce novel post-translational modifications, potentially leading to compounds with entirely new mechanisms of action or improved properties acs.org.

Develop high-throughput screening and selection platforms to rapidly identify and optimize this compound variants with desired therapeutic characteristics researchgate.net.

Broader Ecological Impact and Interspecies Communication

This compound is produced by Staphylococcus epidermidis, a common commensal bacterium, particularly on human skin. As a potent antimicrobial peptide, this compound undoubtedly plays a role in the microbial ecology of its production environment. However, the full extent of its broader ecological impact and its involvement in interspecies communication remains largely unexplored. Lantibiotics, in general, are known to participate in microbial interactions and competition within complex communities researchgate.netannualreviews.org.

Future research should investigate:

The precise role of this compound in shaping the composition and function of the S. epidermidis microbiome, especially on human skin, and how its production influences colonization resistance against pathogenic bacteria.

Whether this compound mediates specific interspecies communication pathways, such as quorum sensing interactions, with other bacteria in the environment. While EpiQ is known to regulate this compound production, the signals that trigger or repress its synthesis in response to environmental cues are not fully characterized acs.orgoup.com.

Its potential impact on host-microbe interactions, including any direct or indirect effects on host immune responses or epithelial cell behavior, beyond its direct antimicrobial activity.

The evolutionary pressures that have driven the production and diversification of this compound and similar lantibiotics, and how these pressures have shaped its ecological niche.

The potential for horizontal gene transfer of this compound biosynthetic gene clusters among bacterial species and its implications for the spread of antimicrobial resistance or novel antimicrobial capabilities.

Exploration of Novel Regulatory Mechanisms

The biosynthesis of this compound is a tightly regulated process, with the protein EpiQ identified as a regulator of its production acs.orgoup.com. However, the full spectrum of regulatory mechanisms governing this compound synthesis and activity is likely more complex and warrants further investigation. Understanding these mechanisms is crucial for optimizing production in biotechnological applications and for comprehending its role in bacterial physiology and ecology.

Future research should focus on:

Identifying and characterizing all transcriptional, post-transcriptional, translational, and post-translational regulatory factors that control this compound biosynthesis. This includes exploring the roles of small non-coding RNAs, riboswitches, and other regulatory elements.

Delving into the specific environmental signals (e.g., nutrient availability, population density, presence of competing microorganisms, host factors) that modulate this compound production and the signal transduction pathways involved.

Investigating the cross-talk between this compound's regulatory network and other metabolic or stress response pathways within S. epidermidis.

Exploring the potential for epigenetic modifications to influence the expression of this compound biosynthetic genes.

Uncovering novel regulatory mechanisms that might be unique to lantibiotic biosynthesis or specific to this compound, potentially revealing new targets for modulating its production.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the minimum inhibitory concentration (MIC) of Epidermin against Staphylococcus aureus?

  • Methodology : Use broth microdilution assays following Clinical and Laboratory Standards Institute (CLSI) guidelines. Prepare serial dilutions of this compound (e.g., 0.5–128 µg/ml) in cation-adjusted Mueller-Hinton broth. Inoculate with S. aureus (e.g., ATCC 25923) and incubate at 37°C for 18–24 hours. MIC is defined as the lowest concentration with no visible growth .
  • Data Interpretation : Note that MIC values may vary depending on bacterial strain and assay conditions. Validate results with positive controls (e.g., vancomycin) and replicate experiments to ensure consistency.

Q. How can researchers standardize this compound purification protocols to ensure reproducibility across studies?

  • Methodology : Employ reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column for purification. Use a gradient elution system (e.g., 10–60% acetonitrile in 0.1% trifluoroacetic acid) and monitor absorbance at 220 nm. Confirm purity via mass spectrometry and SDS-PAGE .
  • Critical Considerations : Document buffer compositions, flow rates, and column temperatures meticulously. Variations in these parameters can alter yield and activity.

Advanced Research Questions

Q. What experimental designs are optimal for analyzing synergistic effects between this compound and other antimicrobial agents (e.g., Surlactin)?

  • Methodology : Use checkerboard assays or time-kill kinetic studies. For checkerboard assays, combine this compound and Surlactin in varying ratios (e.g., 25%, 50%, 75%) and measure inhibition zones via agar diffusion or broth microdilution. Calculate fractional inhibitory concentration (FIC) indices to classify synergy (FIC ≤0.5), additivity (0.5–1), or antagonism (>1) .
  • Data Contradiction Analysis : If synergy results conflict (e.g., inhibition increases at 50% Surlactin but decreases at 75%), assess variables like pH, temperature, or bacterial efflux pump activity. Replicate experiments under controlled conditions to isolate contributing factors .

Q. How can researchers resolve discrepancies in this compound’s biosynthesis efficiency across different Staphylococcus strains?

  • Methodology : Compare genetic expression profiles of the epiFEG operon (encoding ABC transporters) in high- vs. low-producing strains using qRT-PCR or RNA-seq. Quantify this compound yield via HPLC and correlate with transcriptional activity .
  • Statistical Approach : Apply linear regression or ANOVA to identify associations between gene expression levels and production efficiency. Include covariates like growth phase and nutrient availability .

Q. What statistical tools are recommended for meta-analyses of this compound’s efficacy in diverse experimental models?

  • Methodology : Use random-effects models to account for heterogeneity across studies. Extract data on MIC values, bacterial load reduction, and synergy indices. Perform sensitivity analyses to evaluate bias from small sample sizes or assay variability .
  • Reporting Standards : Follow PRISMA guidelines for transparency. Include structured abstracts with subheadings (e.g., hypothesis, methods, limitations) to enhance clarity .

Methodological Frameworks

Q. How to formulate a research question addressing gaps in this compound’s mechanism of action?

  • Framework : Use the PICO (Population, Intervention, Comparison, Outcome) format. Example: “In methicillin-resistant S. aureus (P), how does this compound (I) compared to daptomycin (C) affect membrane depolarization (O)?” .
  • Refinement : Ensure the question is specific, answerable via experimental data, and addresses unresolved issues (e.g., this compound’s interaction with lipid II vs. pore formation) .

Q. What strategies mitigate ethical challenges in in vivo studies evaluating this compound’s toxicity?

  • Guidelines : Adhere to institutional animal care protocols (e.g., 3Rs: Replacement, Reduction, Refinement). For human cell lines, obtain informed consent and ethics approval. Include negative controls (e.g., untreated cells) to distinguish compound-specific effects .

Data Management and Reproducibility

Q. How should researchers manage conflicting data on this compound’s stability under varying pH conditions?

  • Approach : Conduct stability assays at pH 4.0–8.0 using spectrophotometry or HPLC. Use Arrhenius plots to model degradation kinetics. Disclose raw data and analytical scripts in repositories like Zenodo to enable independent verification .

Q. What bioinformatics tools are suitable for predicting this compound’s interaction with bacterial membranes?

  • Tools : Use molecular docking software (e.g., AutoDock Vina) with lipid II or phospholipid bilayers as targets. Validate predictions via surface plasmon resonance (SPR) or fluorescence quenching assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.